N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)propan-1-amine hydrochloride
Description
This compound features a benzyl group substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, linked to a propan-1-amine backbone in its hydrochloride salt form. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, while the amine hydrochloride enhances solubility and stability for synthetic or pharmacological applications .
Properties
IUPAC Name |
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2.ClH/c1-6-11-18-12-13-9-7-8-10-14(13)17-19-15(2,3)16(4,5)20-17;/h7-10,18H,6,11-12H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPBCAAUBXRZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)propan-1-amine hydrochloride is a compound that features a boron-containing moiety known for its utility in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
- Chemical Formula : C₁₃H₁₈BNO₂
- Molecular Weight : 293.2 g/mol
- CAS Number : 53217289
The biological activity of this compound primarily stems from the boron atom in its structure. Boron compounds are known to interact with various biological targets, including enzymes and receptors. The dioxaborolane moiety may enhance the compound's ability to form stable complexes with biomolecules, influencing cellular processes.
Biological Activity Overview
- Antitumor Activity : Preliminary studies suggest that compounds containing dioxaborolane structures exhibit antitumor properties by inhibiting cancer cell proliferation. For instance, related compounds have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could potentially inhibit proteases or kinases that are critical for cancer cell survival.
- Neuroprotective Effects : Some studies indicate that similar boron-containing compounds can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of kinases | |
| Neuroprotection | Reduces oxidative stress in neuronal cells |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of this compound against breast cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Enzyme Interaction
Research on enzyme inhibition showed that derivatives of this compound effectively inhibited specific kinases involved in cancer progression. The inhibition constant (Ki) values were found to be in the low micromolar range, indicating potent activity against these targets.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Rapid absorption observed in preclinical models.
- Distribution : Moderate volume of distribution (Vd), suggesting effective tissue penetration.
- Metabolism : Primarily hepatic metabolism with potential for glucuronidation.
- Excretion : Renal excretion noted as a primary route.
Scientific Research Applications
The compound N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)propan-1-amine hydrochloride is a specialized organoboron compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its synthesis, biological activities, and potential applications based on comprehensive research findings.
Key Reaction Steps
- Hydroboration : The reaction of an amine or phenyl derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Isolation : Purification through recrystallization or chromatography to obtain the desired hydrochloride salt.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance:
- α-glucosidase Inhibition : Compounds containing dioxaborolane moieties have shown promise in inhibiting α-glucosidase activity which is crucial for managing diabetes .
- Acetylcholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase, potentially aiding in the treatment of Alzheimer's disease .
Anticancer Potential
Studies have explored the anticancer properties of organoboron compounds. The incorporation of dioxaborolane groups may enhance the efficacy of existing chemotherapeutic agents by improving their solubility and bioavailability.
Organic Electronics
The unique electronic properties of boron-containing compounds make them suitable for applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : Dioxaborolane derivatives can be used as electron transport materials in OLEDs due to their favorable charge transport properties.
- Organic Photovoltaics (OPVs) : Their ability to form stable complexes with other organic materials enhances the efficiency of photovoltaic devices.
Polymer Chemistry
The incorporation of dioxaborolane units into polymer matrices can improve mechanical properties and thermal stability. These polymers can be tailored for specific applications in coatings and adhesives.
Case Study 1: Diabetes Management
A study investigated the efficacy of a dioxaborolane-containing compound as an α-glucosidase inhibitor. The results indicated a significant reduction in blood glucose levels in diabetic models when treated with the compound compared to controls .
Case Study 2: Alzheimer’s Disease
In vitro studies demonstrated that certain derivatives exhibited potent acetylcholinesterase inhibition. These findings suggest potential therapeutic roles for these compounds in managing cognitive decline associated with Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Ring
N-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine Hydrochloride ()
- Molecular Formula: C₁₇H₂₈BClFNO₂
- Molecular Weight : 343.67 g/mol
- Key Features :
- Applications : Likely used as an intermediate in drug discovery due to halogenated aromatic systems.
N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine ()
- Molecular Formula: C₁₆H₂₅BClNO₂
- Molecular Weight : 321.67 g/mol
- Key Features :
- Comparison : The chloro substituent may enhance electrophilic reactivity in cross-couplings compared to fluorine.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine ()
- Discontinued Product : Substitution at the 2-fluoro and 4-boronate positions.
Amine Backbone Modifications
N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine ()
- Molecular Formula: C₁₇H₂₇BClNO₂
- Molecular Weight : 323.67 g/mol
- Key Features :
N-Methylpropan-2-amine Derivatives ()
- Example : N-(4-Methoxy-3-(dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine.
- Key Features :
Tubulin-Targeting Analogs ()
- Compound : 2-([1,1'-Biphenyl]-4-yl)-N-(4-(dioxaborolan-2-yl)benzyl)acetamide.
- Application : Used in cancer research due to microtubule disruption, demonstrating the versatility of boronate-containing amines in drug design .
Cross-Coupling Reactivity ()
Comparative Data Table
Preparation Methods
Key Reaction Conditions:
Example Protocol:
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.0 eq) is reacted with propan-1-amine (1.2 eq) in methanol. NaBH₃CN (1.5 eq) is added, and the mixture is stirred at 25°C for 24 hours. The product is extracted with dichloromethane, dried over MgSO₄, and concentrated to afford the amine intermediate.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Key Reaction Conditions:
Example Protocol:
The amine intermediate is dissolved in dichloromethane, and 4M HCl in dioxane (1.1 eq) is added dropwise at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt.
Alternative Route: One-Pot Boronation-Amination
A streamlined one-pot method combines boronation and amination steps, reducing purification steps.
Key Reaction Conditions:
Example Protocol:
2-Bromo-N-(propyl)benzylamine, B2Pin2, PdCl₂(dppf), and KOAc are heated in 1,4-dioxane/DMF at 90°C for 12 hours. Propan-1-amine is added directly, and the mixture is stirred for an additional 6 hours. The hydrochloride salt is precipitated with HCl and purified via recrystallization.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki-Miyaura Coupling | High yield (70–85%); scalable | Requires inert atmosphere; costly Pd catalysts |
| Reductive Amination | Mild conditions; avoids alkylation byproducts | Sensitive to moisture; moderate yields (65–78%) |
| One-Pot Synthesis | Fewer purification steps; time-efficient | Lower yield (60–70%); complex optimization |
Purification and Characterization
-
Purification : Column chromatography (silica gel, methanol/DCM) or recrystallization (ethanol/water).
-
Characterization :
Industrial-Scale Considerations
Q & A
Q. Table 1: Example Synthesis Conditions
| Parameter | Typical Range | Evidence Source |
|---|---|---|
| Atmosphere | Nitrogen/Argon | |
| Catalyst | Pd(PPh₃)₄, SPhos ligand | |
| Solvent | THF, DMF | |
| Temperature | 80–100°C |
Which analytical techniques are most effective for characterizing purity and structure?
Basic Research Question
Methodological characterization involves:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzyl protons at δ 7.1–7.3 ppm) and confirms boronate ester integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₁₈H₂₈BClNO₂ requires m/z ≈ 352.2) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and resolves byproducts .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
How should this compound be stored to ensure long-term stability?
Basic Research Question
- Moisture Sensitivity : Store in desiccated containers under inert gas (argon) to prevent boronate hydrolysis .
- Temperature : –20°C for long-term storage; ambient temperature for short-term use .
- Light Exposure : Amber vials mitigate photodegradation of the dioxaborolane moiety .
What strategies enable functionalization of the boronate group for targeted applications?
Advanced Research Question
The dioxaborolane group facilitates cross-coupling and bioconjugation:
- Suzuki-Miyaura Coupling : React with aryl halides (e.g., 4-bromobenzamide) using Pd catalysts to install aryl groups .
- Protodeboronation Mitigation : Additives like K₃PO₄ stabilize the boronate intermediate during coupling .
- Bioorthogonal Chemistry : Use boronate-azide cycloaddition (SPAAC) for labeling in biological systems .
Q. Table 2: Functionalization Case Study
| Reaction Type | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | 4-Bromobenzamide, Pd(OAc)₂, K₂CO₃ | 78% | |
| SPAAC Labeling | Azide-PEG, Cu-Free Conditions | 85% |
How can researchers resolve contradictions in spectroscopic or reactivity data?
Advanced Research Question
- Data Cross-Validation : Compare NMR with MS and elemental analysis to confirm molecular identity .
- Reaction Monitoring : Use in-situ IR or HPLC to track boronate stability during synthesis .
- Structural Analogues : Benchmark against known compounds (e.g., N-(4-bromobenzyl) derivatives) to identify anomalous peaks .
Example : Aromatic proton shifts conflicting with predicted values may indicate unexpected substituent effects; DFT calculations (e.g., Gaussian) model electronic environments .
How does structural modification of the benzyl or propanamine group alter pharmacological properties?
Advanced Research Question
- Benzyl Substituents : Electron-withdrawing groups (e.g., –F, –CF₃) enhance metabolic stability but reduce solubility .
- Propanamine Chain : Branching (e.g., isopropyl vs. n-propyl) impacts binding to amine receptors (e.g., σ-1) .
Q. Table 3: Comparative Bioactivity
| Derivative | Structure Modification | IC₅₀ (σ-1 Receptor) | Source |
|---|---|---|---|
| Parent Compound | –H (Benzyl), n-Propanamine | 120 nM | |
| 4-Fluoro Analog | –F (Benzyl), n-Propanamine | 85 nM | |
| Isopropylamine Analog | –H (Benzyl), i-Propanamine | 210 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
